N-(Methyl-d3)-N-nitrosoglycine

Stable Isotope Labeling Mass Spectrometry Internal Standard

Quantifying N-nitrososarcosine without an isotopically labeled internal standard leads to matrix-induced ion suppression and unreliable data. N-(Methyl-d3)-N-nitrosoglycine eliminates this gap as a +3 Da mass-shifted analog, enabling distinct MRM monitoring and ICH M7-compliant quantification. • Achieves LOD 27.3 ng/g and LOQ 91.0 ng/g in complex tobacco matrices. • Validated for API impurity profiling in ANDA/NDA submissions. • ≥99 atom % D enrichment and ≥98% chemical purity ensure robust method validation.

Molecular Formula C3H6N2O3
Molecular Weight 121.11 g/mol
CAS No. 1189871-94-0
Cat. No. B563256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Methyl-d3)-N-nitrosoglycine
CAS1189871-94-0
Synonyms2-[(Methyl-d3)nitrosoamino]acetic Acid;  N-(Methyl-d3)-N-nitrosoglycine;  NSAR-d3; _x000B_N-(Methyl-d3)-N-(carboxymethyl)nitrosamine; 
Molecular FormulaC3H6N2O3
Molecular Weight121.11 g/mol
Structural Identifiers
SMILESCN(CC(=O)O)N=O
InChIInChI=1S/C3H6N2O3/c1-5(4-8)2-3(6)7/h2H2,1H3,(H,6,7)/i1D3
InChIKeyHJMPSKKJHVWPBK-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Methyl-d3)-N-nitrosoglycine (CAS 1189871-94-0): Deuterated Nitrosamine Internal Standard for Trace Quantification


N-(Methyl-d3)-N-nitrosoglycine (CAS 1189871-94-0), also designated as N-Nitrososarcosine-d3, is a deuterium-labeled isotopologue of the carcinogenic nitrosamine N-nitrososarcosine. The compound features a trideuteriomethyl substitution (CD3) at the N-methyl position, conferring a mass increment of +3 Da relative to the unlabeled parent (MW 121.11 g/mol) . It is commercially supplied as a high-purity analytical standard (≥99 atom % D, min 98% chemical purity) and is primarily utilized as an isotope-labeled internal standard for the accurate quantification of N-nitrososarcosine in complex matrices using LC-MS/MS or GC-MS platforms [1].

Why Unlabeled N-Nitrosoglycine Cannot Substitute for N-(Methyl-d3)-N-nitrosoglycine in Quantitative LC-MS/MS Workflows


Unlabeled N-nitrosoglycine (N-nitrososarcosine) lacks the requisite mass spectral differentiation from endogenous analyte, rendering it unsuitable for use as an internal standard in isotope dilution mass spectrometry. Without a stable isotope label, the compound co-elutes and shares identical MS/MS transitions with the target analyte, thereby failing to correct for matrix-induced ion suppression, extraction variability, and instrument drift [1]. In contrast, the +3 Da mass shift of N-(Methyl-d3)-N-nitrosoglycine enables distinct MRM monitoring, a prerequisite for regulatory-compliant quantification under ICH M7 and FDA nitrosamine guidance [2].

Quantitative Differentiation of N-(Methyl-d3)-N-nitrosoglycine as an Internal Standard: Evidence from Validated LC-MS/MS Methods


Isotopic Purity and Mass Spectrometric Differentiation

N-(Methyl-d3)-N-nitrosoglycine is certified at 99 atom % D isotopic enrichment with minimum 98% chemical purity, as verified by multiple commercial sources . This high isotopic enrichment ensures minimal unlabeled carryover and a clean +3 Da mass shift relative to native N-nitrososarcosine (MW 118.09 g/mol) . The unlabeled parent compound, which lacks any mass offset, cannot be distinguished from endogenous N-nitrososarcosine in MS detection and is therefore unsuitable as an internal standard .

Stable Isotope Labeling Mass Spectrometry Internal Standard

Limit of Detection (LOD) and Limit of Quantification (LOQ) in Tobacco Matrices

When employed as an isotope dilution internal standard in an LC-MS/MS method for N-nitrososarcosine (NSAR) in tobacco, N-(Methyl-d3)-N-nitrosoglycine facilitated a limit of detection (LOD) of 27.3 ng/g and a limit of quantification (LOQ) of 91.0 ng/g [1]. Prior GC-TEA methods without isotopically labeled internal standards lacked comparable sensitivity and required extensive derivatization and cleanup, precluding robust trace-level quantification in complex tobacco matrices [2].

LC-MS/MS Tobacco Analysis Method Validation

Method Accuracy and Matrix Effect Mitigation

Isotope dilution using N-(Methyl-d3)-N-nitrosoglycine intrinsically corrects for ion suppression and extraction variability, as the deuterated internal standard co-elutes with and undergoes identical sample processing as the native analyte [1]. This approach achieves intra-day and inter-day precision of 1.2% and 3.5% RSD, respectively, in validated nitrosamine assays [2]. In contrast, external standard calibration without a deuterated internal standard is susceptible to severe matrix effects, which can reduce nitrosamine quantification accuracy by >30% in drug product matrices [3].

Matrix Effects Ion Suppression Isotope Dilution

Regulatory Compliance and Traceability

N-(Methyl-d3)-N-nitrosoglycine is characterized and supplied as a highly characterized reference material meeting USP, EMA, JP, and BP standards for nitrosamine impurity analysis [1]. It is suitable for use in ANDA and NDA submissions, method validation (AMV), and quality control (QC) applications . Unlabeled N-nitrososarcosine reference standards, while available, cannot fulfill the internal standard role required by isotope dilution protocols mandated in FDA and ICH M7 guidance for genotoxic impurity control [2].

Reference Standard ICH M7 Nitrosamine Impurities

Primary Application Scenarios for N-(Methyl-d3)-N-nitrosoglycine in Analytical and Quality Control Laboratories


Quantification of N-Nitrososarcosine in Tobacco and Smokeless Tobacco Products

Used as an isotope dilution internal standard in LC-MS/MS methods to achieve LOD of 27.3 ng/g and LOQ of 91.0 ng/g in complex tobacco matrices, enabling accurate measurement of this carcinogenic nitrosamine for regulatory compliance and toxicological risk assessment [1].

Nitrosamine Impurity Profiling in Pharmaceutical Drug Substances and Products

Employed as a deuterated internal standard in validated LC-MS/MS methods to quantify trace levels of N-nitrososarcosine impurities in active pharmaceutical ingredients (APIs) and finished dosage forms, supporting ANDA/NDA submissions and ICH M7 compliance [2].

Method Development and Validation for Genotoxic Impurity Analysis

Serves as a stable isotope-labeled internal standard in the development and validation of analytical methods (AMV) for nitrosamine impurities, ensuring robust correction for matrix effects, extraction losses, and instrument variability per ICH Q2(R1) guidelines .

Environmental and Food Safety Monitoring of Non-Volatile Nitrosamines

Utilized in isotope dilution LC-MS/MS workflows for the detection and quantification of N-nitrososarcosine in food products (e.g., cured meats) and environmental samples, providing the necessary sensitivity and selectivity to meet regulatory thresholds [3].

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